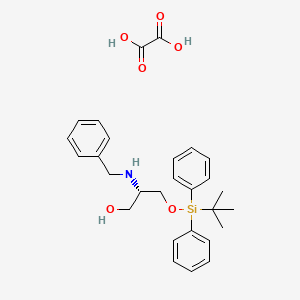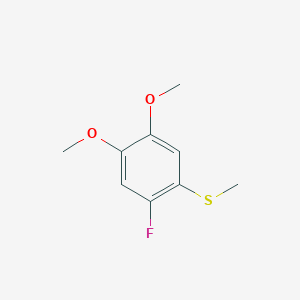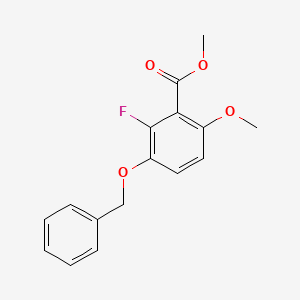
Methyl 3-(benzyloxy)-2-fluoro-6-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(benzyloxy)-2-fluoro-6-methoxybenzoate is an organic compound with a complex structure that includes a benzyloxy group, a fluorine atom, and a methoxy group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-2-fluoro-6-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the esterification of 3-(benzyloxy)-2-fluoro-6-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to meet industrial and regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(benzyloxy)-2-fluoro-6-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield a benzoic acid derivative, while reduction of the ester group may produce an alcohol.
Aplicaciones Científicas De Investigación
Methyl 3-(benzyloxy)-2-fluoro-6-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(benzyloxy)-2-fluoro-6-methoxybenzoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s binding affinity and specificity for its targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(benzyloxy)-2-chloro-6-methoxybenzoate
- Methyl 3-(benzyloxy)-2-bromo-6-methoxybenzoate
- Methyl 3-(benzyloxy)-2-iodo-6-methoxybenzoate
Uniqueness
Methyl 3-(benzyloxy)-2-fluoro-6-methoxybenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H15FO4 |
|---|---|
Peso molecular |
290.29 g/mol |
Nombre IUPAC |
methyl 2-fluoro-6-methoxy-3-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H15FO4/c1-19-12-8-9-13(15(17)14(12)16(18)20-2)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
Clave InChI |
BWELXEIXIIISGB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



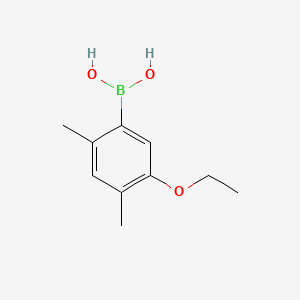

![6-Amino-2-isopropyl-2,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14026543.png)

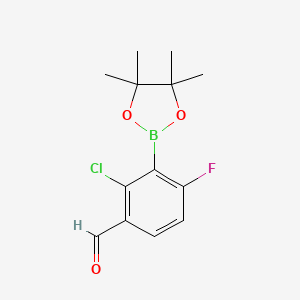


![Allylchloro[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]palladium(II)](/img/structure/B14026564.png)
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14026571.png)


